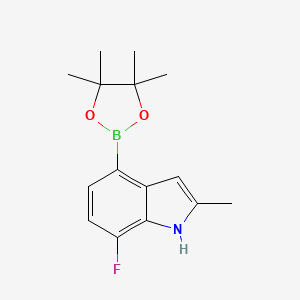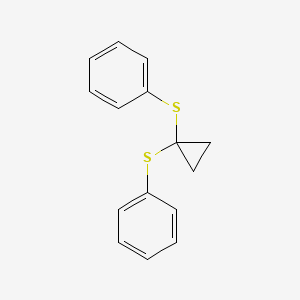
1,1-Bis(phenylthio)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE: is an organic compound with the molecular formula C15H14S2 . It is characterized by the presence of a cyclopropyl group bonded to a phenylthio group and a thiobenzene group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE typically involves the reaction of cyclopropyl thiol with phenyl thiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are often employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio or cyclopropylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: Research into the biological activity of ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE is ongoing
Industry: In the industrial sector, ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function. The exact pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
- (1,1-BIS(PHENYLTHIO)ETHYL)BENZENE
- (1-CYCLOPROPYL-1-METHYL-ETHYL)-BENZENE
- (1-BROMO-2,3-DIPHENYL-2-CYCLOPROPEN-1-YL)BENZENE
Comparison: ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE is unique due to the presence of both phenylthio and cyclopropylthio groups. This dual functionality provides distinct reactivity patterns compared to similar compounds, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
69519-84-2 |
|---|---|
Formule moléculaire |
C15H14S2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
(1-phenylsulfanylcyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C15H14S2/c1-3-7-13(8-4-1)16-15(11-12-15)17-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
WVVGKDCUJUXMEK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12052228.png)
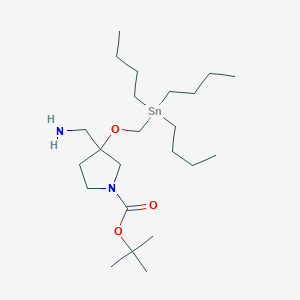

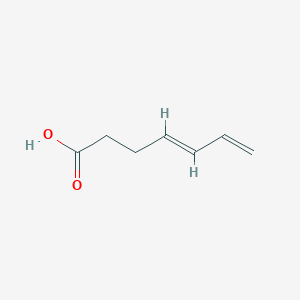
![3-hydroxy-N-(5-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052236.png)

![methyl 4-({[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052259.png)
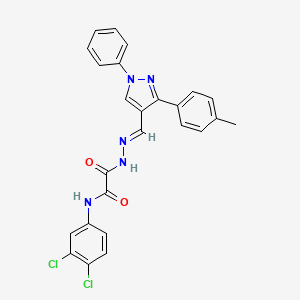
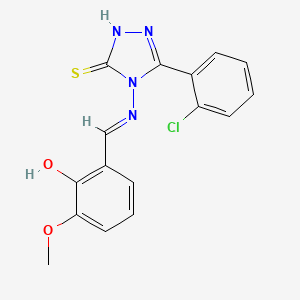
![7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12052278.png)
![6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12052286.png)
